tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate
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Overview
Description
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is a small molecule inhibitor developed by Ionis Pharmaceuticals. It is designed to target the RNA responsible for producing the protein dystrophia myotonica-protein kinase, which is implicated in the neuromuscular disorder myotonic dystrophy type 1. This compound has a molecular formula of C15H21ClN2O2 and a molecular weight of 296.8 g/mol.
Preparation Methods
The synthesis of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves several steps. Initially, 6-chloropyridin-3-ylmethanol is reacted with cyclobutanecarboxylic acid and tert-butyl carbamate in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide. The product is then purified using standard techniques like column chromatography. Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential to modulate RNA and protein interactions.
Medicine: It is being investigated for its therapeutic potential in treating myotonic dystrophy type 1.
Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate involves targeting the RNA responsible for producing dystrophia myotonica-protein kinase. By inhibiting this RNA, the compound reduces the production of the protein, thereby mitigating the symptoms of myotonic dystrophy type 1. The molecular targets and pathways involved include RNA-protein interactions and the modulation of gene expression.
Comparison with Similar Compounds
Tert-butyl N-{1-[(6-chloropyridin-3-yl)methyl]cyclobutyl}carbamate is unique due to its specific targeting of RNA responsible for dystrophia myotonica-protein kinase production. Similar compounds include:
This compound analogs: These compounds have similar structures but may differ in their substituents or functional groups.
Other small molecule inhibitors: Compounds like antisense oligonucleotides and small interfering RNAs also target RNA but through different mechanisms.
This compound stands out due to its specific application in treating myotonic dystrophy type 1 and its unique mechanism of action.
Properties
IUPAC Name |
tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-14(2,3)20-13(19)18-15(7-4-8-15)9-11-5-6-12(16)17-10-11/h5-6,10H,4,7-9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMGABBPIANHBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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